5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138522-82-2
VCID: VC5783151
InChI: InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H
SMILES: C1CNCC2=C1C(=C(C=C2)F)F.Cl
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 2138522-82-2

Cat. No.: VC5783151

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63

* For research use only. Not for human or veterinary use.

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride - 2138522-82-2

Specification

CAS No. 2138522-82-2
Molecular Formula C9H10ClF2N
Molecular Weight 205.63
IUPAC Name 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H
Standard InChI Key ZAQLDOHRKVKWTC-UHFFFAOYSA-N
SMILES C1CNCC2=C1C(=C(C=C2)F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The base compound, 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline, possesses the molecular formula C₉H₉F₂N and a molecular weight of 169.17 g/mol . The hydrochloride salt, formed via protonation of the tertiary amine, adopts the formula C₉H₉F₂N·HCl, yielding a molecular weight of 205.63 g/mol (calculated as 169.17 + 36.46 g/mol for HCl). The IUPAC name for the base structure is 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline, with the hydrochloride designation indicating the presence of a chloride counterion .

Structural Features

The tetrahydroisoquinoline core consists of a bicyclic system merging a benzene ring with a piperidine-like moiety. Fluorine substituents at the 5 and 6 positions introduce electronegative groups that influence electron distribution, steric interactions, and hydrogen-bonding potential. The hydrochloride salt enhances aqueous solubility, a critical factor for biological applications .

Key Structural Data:

PropertyValueSource
Molecular Formula (Base)C₉H₉F₂N
Molecular Weight (Base)169.17 g/mol
Molecular Formula (Hydrochloride)C₉H₁₀ClF₂N-
Molecular Weight (Hydrochloride)205.63 g/mol-
CAS Number (Base)215788-57-1

Synthesis and Production

Synthetic Challenges and Strategies

  • Pictet–Spengler Cyclization: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions.

  • Bischler–Napieralski Reaction: Cyclodehydration of β-arylethylamides to form dihydroisoquinolines, followed by reduction.

Fluorine incorporation likely occurs via electrophilic fluorination of precursor aromatic rings or through the use of fluorinated building blocks during cyclization . Industrial production methods prioritize scalability and purity, though specific protocols remain proprietary .

Purification and Quality Control

The hydrochloride salt’s purity is critical for research applications. Commercial suppliers report a minimum purity of 95% for the base compound, with analytical techniques such as HPLC and NMR ensuring batch consistency .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt improves aqueous solubility compared to the free base, a property advantageous for in vitro and in vivo studies. While specific solubility data are unavailable, analogous hydrochlorides exhibit solubility >10 mg/mL in water . Stability under ambient conditions is presumed satisfactory, given the absence of reactive functional groups beyond the amine hydrochloride.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N-H stretches (~2500 cm⁻¹ for ammonium) and C-F vibrations (1100–1000 cm⁻¹).

  • NMR: ¹⁹F NMR would reveal two distinct fluorine environments at the 5 and 6 positions, while ¹H NMR would show aromatic protons deshielded by fluorine’s electron-withdrawing effects.

CompoundFluorine PositionsBioactivity Enhancement
1,2,3,4-TetrahydroisoquinolineNoneBaseline activity
5,6-Difluoro derivative5, 6Improved lipophilicity
8-Methoxy derivativeNoneAltered receptor affinity

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Fluorine’s role in tuning pharmacokinetic properties (e.g., metabolic stability, membrane permeability).

  • Probe Development: Targeting fluorinated compounds for imaging studies via ¹⁸F or ¹⁹F MRI .

Material Science

  • Ligand Design: Coordination chemistry applications due to the amine’s lone pair and fluorine’s weak coordination capability.

Future Directions

Research Priorities

  • Synthetic Method Development: Streamlining fluorine incorporation and salt formation.

  • Biological Screening: Antimicrobial, anticancer, and neuroprotective assays.

  • Structural Studies: X-ray crystallography to elucidate binding modes.

Industrial Applications

  • Pharmaceutical Intermediates: Leveraging fluorination for drug candidate refinement.

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